molecular formula C13H12O4 B13161945 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid

2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid

Cat. No.: B13161945
M. Wt: 232.23 g/mol
InChI Key: BOPPNRXUZLLMCI-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid (CAS 1268060-59-8) is a high-purity chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This furan-based acetic acid derivative is supplied for research purposes and is not for diagnostic or therapeutic use. Furan-containing compounds are of significant interest in medicinal chemistry and drug discovery, serving as key precursors and intermediates in the synthesis of novel bioactive molecules . Recent scientific literature highlights that structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated promising antimicrobial activity, showing efficacy against microorganisms such as the yeast-like fungi Candida albicans , as well as Escherichia coli and Staphylococcus aureus in research settings . Furthermore, furan scaffolds are recognized as privileged structures in the development of pharmaceuticals, featuring in a range of approved drugs including antiviral agents like Remdesivir and Molnupiravir . The 3-methoxyphenyl substituent in this compound may enhance its properties as a building block for further chemical exploration. Researchers value this compound for its potential application in constructing more complex molecules for screening in various biological assays, particularly in the search for new antimicrobial and anticancer agents . The product is characterized by its SMILES code, O=C(O)CC1=CC=C(C2=CC=CC(OC)=C2)O1, and is identified under the MDL number MFCD19321136 . This product is intended for Research Use Only. It is not intended for human consumption or diagnostic use.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)furan-2-yl]acetic acid

InChI

InChI=1S/C13H12O4/c1-16-10-4-2-3-9(7-10)12-6-5-11(17-12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI Key

BOPPNRXUZLLMCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Furans via Knoevenagel Condensation and Cyclization

One common approach to substituted furans involves Knoevenagel condensation of furan-2-carbaldehydes with malonic acid or its derivatives, followed by cyclization or functional group transformations to introduce the acetic acid moiety.

  • Starting Materials : Furan-2-carbaldehyde derivatives, such as 5-(3-methoxyphenyl)furan-2-carbaldehyde, can be synthesized or purchased.
  • Condensation : The aldehyde undergoes Knoevenagel condensation with malonic acid or malonate esters in the presence of a base or acid catalyst to yield 3-(furan-2-yl)propenoic acids or esters.
  • Hydrogenation or Reduction : The propenoic acid double bond can be selectively reduced to afford the saturated acetic acid side chain at the 2-position of the furan ring.

This method is supported by research on 3-(furan-2-yl)propenoic acids synthesis and their derivatives, which are structurally analogous to the target compound.

Cross-Coupling Reactions for Aryl Substitution on Furan Rings

Experimental Data and Reaction Conditions

Representative Knoevenagel Condensation

Reagents and Conditions Outcome
5-(3-Methoxyphenyl)furan-2-carbaldehyde (1 eq) Starting aldehyde
Malonic acid or diethyl malonate (1.1 eq) Acid or ester source
Piperidine or pyridine (catalyst) Base catalyst
Reflux in ethanol or glacial acetic acid, 4-6 hours Formation of 3-(furan-2-yl)propenoic acid derivatives
Workup: Acidification, filtration, recrystallization Isolated product with yields 70-85%

Palladium-Catalyzed Suzuki Coupling

Reagents and Conditions Outcome
5-Bromo-furan-2-acetic acid methyl ester (1 eq) Halogenated furan precursor
3-Methoxyphenylboronic acid (1.2 eq) Aryl coupling partner
Pd(PPh3)4 (2-5 mol%), K2CO3 (2 eq) Catalyst and base
Solvent: Toluene/Water mixture, reflux 8-12 hours Coupled product
Workup: Extraction, hydrolysis of ester to acid 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid isolated in 65-80% yield

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ^1H NMR shows characteristic signals for furan protons (δ 6.2–7.5 ppm), aromatic protons of the 3-methoxyphenyl group (δ 6.8–7.3 ppm), and methoxy group (δ ~3.7 ppm).
    • The methylene protons adjacent to the acetic acid group appear as a singlet or doublet around δ 3.5–4.0 ppm.
  • Infrared Spectroscopy (IR) :
    • Strong absorption bands at ~1700 cm^-1 corresponding to the carboxylic acid C=O stretch.
    • Aromatic C=C and furan ring vibrations appear in the 1500–1600 cm^-1 region.
  • Mass Spectrometry (MS) :
    • Molecular ion peak consistent with the molecular weight of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid.
  • Elemental Analysis :
    • Carbon, hydrogen, and oxygen percentages consistent with the calculated formula.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Knoevenagel Condensation + Reduction Aldehyde + malonic acid condensation, reduction of double bond Straightforward, good yields Requires reduction step, possible isomer mixtures
Suzuki Coupling on Halogenated Furan Halogenation, Pd-catalyzed arylation, hydrolysis High regioselectivity, mild conditions Requires Pd catalyst, halogenated intermediates
Electrophilic Substitution Friedel-Crafts acylation, oxidation/hydrolysis Direct functionalization Low regioselectivity, side reactions possible
Photochemical Stereoselective Photochemical ring transformations (for related compounds) High stereoselectivity Specialized equipment, limited scope

Chemical Reactions Analysis

Types of Reactions: 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using agents like silver nitrate or potassium permanganate.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Silver nitrate, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the methoxy group on the phenyl ring significantly impacts reactivity and bioactivity:

Compound Name Substituent Position Key Features Reference
2-[5-(4-Methoxyphenyl)furan-2-yl]acetic acid derivatives 4-Methoxyphenyl Higher planarity due to para-substitution; enhanced conjugation for UV/Vis detection .
2-[5-(3-Nitrophenyl)furan-2-yl]phenylacetic acid 3-Nitrophenyl Electron-withdrawing nitro group reduces electron density, altering reactivity .
2-[5-(4-Chlorophenyl)furan-2-yl]thiazolidinone derivatives 4-Chlorophenyl Chlorine increases lipophilicity and cytotoxicity (e.g., IC₅₀ = 12–25 μM in leukemia cells) .


Key Insight : Meta-substituted derivatives (e.g., 3-methoxy or 3-nitro) exhibit reduced conjugation compared to para-substituted analogs, impacting both spectroscopic properties and biological interactions .

Fused-Ring Systems and Bioactivity

Furan-acetic acid derivatives fused with aromatic systems demonstrate varied pharmacological profiles:

Compound Name Fused System Bioactivity Reference
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Quinoline Anticancer potential via intercalation with DNA; unquantified IC₅₀ .
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid Benzofuran Enhanced stability due to fused benzofuran; no reported cytotoxicity .
2-[5-(4-Chlorophenyl)furan-2-yl]thiazolidinone derivatives Thiazolidinone Apoptosis induction in leukemia cells (IC₅₀ = 12–25 μM) .

Key Insight: Furan-quinoline hybrids (e.g., ) may target nucleic acids due to planar fused systems, whereas thiazolidinone derivatives () show promise in apoptosis induction .

Functional Group Modifications

Variations in the acetic acid moiety or furan side chains influence solubility and target affinity:

Compound Name Functional Modification Impact Reference
2-((5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-yl)thio)acetic acid esters Thioether linkage Moderate antimicrobial activity (MIC = 32–64 μg/mL against S. aureus) .
3-{5-[(Thiazolidinone)methyl]furan-2-yl}benzoic acid derivatives Carboxylic acid replacement Improved biofilm penetration against S. epidermidis .
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate Esterification of acetic acid Reduced solubility but increased cell membrane permeability .

Key Insight : Esterification or thioether linkages (e.g., ) balance lipophilicity and solubility, optimizing pharmacokinetic profiles .

Biological Activity

2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid is a compound derived from furan, a heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid can be represented as follows:

C12H12O3\text{C}_{12}\text{H}_{12}\text{O}_3

This structure features a methoxy group attached to a phenyl ring, which is further connected to a furan moiety.

Antibacterial Activity

Research has demonstrated that derivatives of furan exhibit significant antibacterial properties. For instance, compounds similar to 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Furan Derivatives

CompoundBacteria TestedMIC (µg/mL)
2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acidE. coli64
Staphylococcus aureus32
Bacillus cereus48
Listeria monocytogenes40

The minimum inhibitory concentration (MIC) values indicate that the compound possesses considerable antibacterial activity, particularly against E. coli and Staphylococcus aureus, which are common pathogens in clinical settings .

Antifungal Activity

In addition to antibacterial properties, 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid has been evaluated for its antifungal activity. Studies have shown that furan derivatives can inhibit the growth of various fungal strains.

Table 2: Antifungal Activity of Furan Derivatives

CompoundFungi TestedMIC (µg/mL)
2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acidCandida albicans16
Fusarium oxysporum56

The results indicate that this compound is effective against common fungal pathogens, making it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid has also been investigated. Various studies have reported its cytotoxic effects on different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results are summarized in the following table:

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa1.0
MCF-73.0
PC-32.5

The IC50 values indicate that the compound exhibits significant antiproliferative activity, particularly against HeLa cells, suggesting its potential as an anticancer agent .

The biological activities of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid can be attributed to its ability to interact with cellular targets involved in bacterial cell wall synthesis and fungal membrane integrity. Additionally, its anticancer effects may stem from inducing apoptosis in cancer cells through various signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid?

  • Methodology : A multi-step approach is often employed:

Core Structure Assembly : Start with bromination of furan derivatives (e.g., 2-acetylfuran) using reagents like N-bromosuccinimide (NBS) to introduce reactive sites .

Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to attach the 3-methoxyphenyl group to the furan ring, employing palladium catalysts and aryl boronic acids .

Acetic Acid Sidechain Introduction : React the furan intermediate with chloroacetic acid derivatives under basic conditions (e.g., sodium methoxide) to form the acetic acid moiety .

  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural purity and integrity be confirmed for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions. Key signals include the furan ring protons (δ 6.2–7.5 ppm) and methoxy group (δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .
  • Chromatography : HPLC with a polar mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies enhance the biological activity of this compound through structural modifications?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Substituting the 3-methoxyphenyl group with halogens (e.g., Cl, F) improves cytotoxicity in leukemia cells (IC₅₀ reduction from 39 µM to <10 µM in analogs) .
  • Sidechain Optimization : Replacing the acetic acid with thiazolidinone or rhodanine moieties enhances STAT3 inhibition, as seen in related furan derivatives .
  • Experimental Design : Use molecular docking to predict binding affinity to targets like JAK/STAT proteins, followed by in vitro validation in HepG2 or HL-60 cell lines .

Q. How can contradictions in reported biological activities be resolved?

  • Case Study : Discrepancies in antimicrobial activity (e.g., Gram-negative vs. Gram-positive efficacy) may arise from:

  • Structural Heterogeneity : Minor differences in substituents (e.g., alkyl vs. aryl groups on triazole derivatives) alter membrane permeability .
  • Assay Conditions : Standardize MIC testing using CLSI guidelines with fixed inoculum sizes (1–5 × 10⁵ CFU/mL) and Mueller-Hinton broth .
  • Metabolite Interference : Assess microbial metabolism using LC-MS to identify degradation products (e.g., hydroxylated or demethylated derivatives) that may reduce efficacy .

Q. What in vitro models are suitable for evaluating its pharmacological potential?

  • Cancer Research :

  • Apoptosis Assays : Treat human leukemia cells (e.g., HL-60) and measure caspase-3/7 activation via fluorometric substrates .
  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to detect G1/S arrest, a hallmark of STAT3 inhibition .
    • Anti-Inflammatory Studies :
  • NF-κB Luciferase Reporter Assays : Transfect RAW 264.7 macrophages with NF-κB reporters and quantify LPS-induced luminescence suppression .

Q. How can metabolic stability and degradation pathways be characterized?

  • In Vitro Metabolism :

Microsomal Incubations : Incubate with rat liver microsomes (RLM) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., O-demethylation at the methoxyphenyl group) .

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

  • Degradation Pathways : Expose to accelerated stability conditions (40°C/75% RH for 4 weeks) and quantify degradation products via mass balance studies (HPLC-UV) .

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